molecular formula C36H60N4O5S B1663732 Biotin anandamide CAS No. 956605-71-3

Biotin anandamide

Cat. No.: B1663732
CAS No.: 956605-71-3
M. Wt: 661 g/mol
InChI Key: OWGIWGPEYRGLKI-CJBBQPGESA-N
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Description

Biotinylated anandamide analog;  acts as a probe for visualizing the accumulation and intracellular trafficking of anandamide. Blocks anandamide uptake (IC50 = 0.5 μM in HaCaT cells);  prevents interaction with FAAH, CB1 and TRPV1.

Biological Activity

Biotin anandamide (b-AEA) is a biotinylated derivative of the endocannabinoid anandamide (AEA), which has gained attention for its potential biological activities, particularly in the context of cancer treatment and neurobiology. This article explores the biological activity of b-AEA, including its mechanisms of action, effects on various cell types, and implications for therapeutic applications.

Overview of Anandamide

Anandamide is an endogenous cannabinoid that interacts with cannabinoid receptors (CB1 and CB2) and has been implicated in various physiological processes, including pain modulation, appetite regulation, and mood enhancement. Its biological activity is mediated through several signaling pathways, including the activation of the Jun N-terminal kinase (JNK) pathway, which plays a critical role in cell proliferation and apoptosis.

Characterization of this compound

This compound retains the lipophilicity of AEA, allowing it to accumulate within cells similarly to its parent compound. Research indicates that b-AEA can be utilized as a tool for visualizing AEA distribution within cells due to its biotinylation, which facilitates detection through streptavidin-based assays .

The biological activity of b-AEA is characterized by its interaction with various receptors and signaling pathways:

  • Cannabinoid Receptors : b-AEA acts as an agonist at CB1 receptors, influencing neurotransmitter release and neuronal excitability. Studies show that it enhances adenosine levels in the brain, promoting slow-wave sleep .
  • JNK Activation : In cholangiocarcinoma cells, b-AEA has been shown to activate JNK pathways, leading to antiproliferative effects. This action is contingent on the expression of Wnt signaling components such as Wnt 5a and Ror2 .
  • GPR55 Receptor : Emerging evidence suggests that b-AEA may also interact with GPR55, a receptor implicated in cancer cell growth regulation. Activation of this receptor by b-AEA leads to increased Fas receptor recruitment in lipid rafts, contributing to apoptosis in cancer cells .

1. Antiproliferative Effects in Cholangiocarcinoma

A study investigated the effects of b-AEA on cholangiocarcinoma cells both in vitro and in vivo. The findings revealed that chronic administration of b-AEA resulted in decreased tumor growth associated with increased expression of Wnt 5a. The antiproliferative effects were mediated through JNK activation and were significantly diminished upon knockdown of Wnt 5a or Ror2 expression .

2. Sleep Regulation

In a neurobiological context, another study demonstrated that systemic administration of b-AEA significantly increased adenosine levels and enhanced slow-wave sleep in rats. The sleep-inducing effects were blocked by the CB1 receptor antagonist SR141716A, indicating that the action of b-AEA is primarily mediated through cannabinoid receptor pathways .

Data Tables

Biological Activity Mechanism Cell Type/Model Reference
Antiproliferative EffectsJNK ActivationCholangiocarcinoma
Sleep InductionIncreased Adenosine LevelsF344 Rats
Visualization of AEABiotin-streptavidin BindingCell Cultures

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33(41)37-24-26-44-28-29-45-27-25-38-34(42)23-20-19-21-32-35-31(30-46-32)39-36(43)40-35/h6-7,9-10,12-13,15-16,31-32,35H,2-5,8,11,14,17-30H2,1H3,(H,37,41)(H,38,42)(H2,39,40,43)/b7-6-,10-9-,13-12-,16-15-/t31-,32-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGIWGPEYRGLKI-CJBBQPGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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